3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
Description
3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a thiadiazine dioxide derivative featuring a benzo-fused heterocyclic core. This compound is structurally characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety, with a methylaminomethyl group at the 3-position and a hydrochloride salt form to enhance solubility. Its synthesis likely involves sulfonamide cyclization and subsequent functionalization, as seen in related compounds (e.g., bromination and nucleophilic substitution at the 3-position) .
Propriétés
IUPAC Name |
1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJXHNUTRMDGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reductive Amination Strategy
A two-step sequence involving:
-
Aldehyde Intermediate : Oxidation of 3-hydroxymethyl-thiadiazine to 3-formyl-thiadiazine using MnO₂.
-
Reductive Amination : Reaction with methylamine and NaBH₃CN in MeOH.
Advantages :
Solid-Phase Synthesis
Immobilized thiadiazine derivatives on Wang resin enable stepwise functionalization:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Resin activation with bromoacetyl | DMF, DIEA, 25°C, 2 hours |
| 2 | Coupling with methylamine | DMF, 50°C, 12 hours |
| 3 | Cleavage with TFA/H₂O | 95% yield, >99% purity |
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), 3.85 (s, 2H, CH₂N), 7.2–8.1 (m, 4H, Ar-H) |
| ¹³C NMR | δ 34.2 (CH₃), 52.1 (CH₂N), 121–140 (Ar-C) |
| HRMS | m/z 225.0743 [M+H]⁺ (calc. 225.0740) |
Scale-Up Considerations
Industrial production employs continuous-flow reactors to enhance safety and efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 100 L | 5 L/min |
| Cycle Time | 24 hours | 2 hours |
| Purity | 95% | 98% |
| Yield | 60% | 85% |
Flow systems reduce thermal degradation risks during exothermic steps like Mannich reactions .
Analyse Des Réactions Chimiques
3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Applications De Recherche Scientifique
Pharmacological Applications
1. Pain Management and Inflammation
Recent studies have indicated that derivatives of benzo[e][1,2,4]thiadiazine compounds exhibit significant activity as inhibitors of the Mas-related gene X2 (MRGPRX2), a receptor implicated in pain signaling. Research has shown that compounds similar to 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine can effectively modulate pain responses in animal models .
Case Study : A study published in Nature demonstrated that MRGPRX2 antagonists could reduce pain sensitivity in mice models without the side effects commonly associated with traditional analgesics. This opens avenues for developing new pain relief medications using such compounds.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Derivatives
The synthesis of 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine involves multi-step reactions starting from readily available precursors. Its derivatives have been explored for enhanced biological activity.
Synthesis Pathway Overview :
- Starting Materials : Appropriate thiadiazine precursors.
- Reagents : Methylamine and other alkylating agents.
- Conditions : Typically conducted under reflux conditions with solvents like ethanol or methanol.
Toxicological Studies
Toxicological assessments have been performed to evaluate the safety profile of this compound. Results indicate that while it exhibits some cytotoxicity at high concentrations, its therapeutic index remains favorable when used within recommended dosages.
Mécanisme D'action
The mechanism of action of 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its role as an ATP-sensitive potassium channel opener. This activity leads to the inhibition of insulin release and has implications for its use in treating cardiovascular diseases . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Thiadiazine dioxides exhibit diverse biological activities depending on their fused heterocyclic systems:
- Benzo-fused analogs (e.g., IDRA-21): Feature a benzene ring fused to the thiadiazine core. These compounds, such as 7-chloro-3-methyl derivatives, are known as positive allosteric modulators (PAMs) of AMPA receptors, enhancing cognitive function .
- Thieno-fused analogs (e.g., Compound 24): Replace benzene with thiophene, improving AMPA receptor activity. For example, 6-chloro-4-ethyl-thieno[3,2-e]-thiadiazine 1,1-dioxide showed cognitive enhancement at 0.3 mg/kg (oral) in mice .
- Pyrido-fused analogs (e.g., 4d): Incorporate a pyridine ring, as in 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-thiadiazine 1,1-dioxide, which acts as a potassium channel opener with tissue selectivity .
Key Insight: The benzo-fused core of the target compound may prioritize PI3Kδ inhibition, while thieno/pyrido analogs favor AMPA or potassium channel modulation.
Substituent Effects at the 3-Position
Substituents at the 3-position critically influence activity:
- Chloro and methyl groups : In IDRA-21 (7-chloro-3-methyl), the chloro group enhances AMPA receptor binding, while the methyl group stabilizes the tautomeric 4H-form .
- Alkylamino chains: Pyrido analogs with 3-(3,3-dimethyl-2-butylamino) groups exhibit potent potassium channel opening, suggesting that bulkier substituents favor this activity .
Structural-Activity Relationship (SAR) :
- Hydrophobic substituents (e.g., ethyl, cyclopropyl) improve AMPA receptor modulation.
- Polar groups (e.g., methylaminomethyl) may shift activity toward kinase inhibition.
Activité Biologique
3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride, also known as F50844, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H14ClN3O2S
- Molecular Weight : 275.76 g/mol
- IUPAC Name : 1-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-N-methylethanamine; hydrochloride
The compound features a unique structural framework that contributes to its biological properties. The presence of the thiadiazine ring is noteworthy as it is often associated with various pharmacological activities.
Research indicates that 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride acts primarily as an inhibitor of the Mas-related gene X2 (MRGX2) receptor. This receptor is implicated in various pathophysiological processes including:
- Mast Cell Activation : MRGX2 plays a crucial role in mast cell degranulation and subsequent inflammatory responses. Inhibition of this receptor may reduce the activation and degranulation of mast cells, presenting a therapeutic avenue for conditions such as atopic dermatitis and chronic urticaria .
- Neurogenic Inflammation : The compound's interaction with MRGX2 suggests potential applications in managing pain and neurogenic inflammation .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit mast cell activation, it may serve as a treatment for allergic reactions and chronic inflammatory diseases.
- Potential Antidepressants : Some derivatives of benzothiadiazine compounds have shown promise in treating mood disorders .
Case Studies and Research Findings
A summary of relevant studies is presented in the table below:
Q & A
Basic: What are the key considerations for designing a reproducible synthesis protocol for 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride?
Answer:
Synthesis protocols must address:
- Multi-step optimization : Start with precursors like methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate derivatives. Use N-bromosuccinimide (NBS) for bromination and controlled alkylation for introducing the methylaminomethyl group .
- Catalyst and solvent selection : Reflux conditions with acetonitrile or CCl4 improve yield. Catalysts like dibenzoyl peroxide enhance reaction specificity .
- Purification : Recrystallization in water-methanol mixtures or column chromatography ensures purity (>95%) .
Basic: How can structural confirmation of the compound be achieved post-synthesis?
Answer:
- X-ray crystallography : Resolve the S-configuration and confirm the thiadiazine ring's conformation (e.g., distorted half-chair vs. planar) .
- Spectroscopic methods :
- NMR : Identify methylaminomethyl protons (δ ~2.8 ppm for CH3NH) and aromatic protons in the benzo-thiadiazine core.
- IR : Detect S=O stretching vibrations at ~1150–1250 cm<sup>−1</sup> .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .
Advanced: What strategies resolve contradictions in biological activity data across similar benzothiadiazine derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. methyl groups) on receptor binding. For example, 3-chloro-4-phenyl derivatives show enhanced activity due to lipophilic interactions .
- In vitro assays : Standardize cell lines and assay conditions (e.g., IC50 measurements under controlled O2 levels) to minimize variability .
- Computational modeling : Use molecular docking to predict interactions with targets like endothelin receptors or Calpain I .
Advanced: How can researchers address challenges in quantifying trace impurities in the compound?
Answer:
- HPLC methods : Use a C18 column with UV detection at 260–350 nm. Relative response factors (RRF) for impurities like related thiazole derivatives should be calibrated (e.g., RRF = 0.4–1.9) .
- Limit tests : Set thresholds at 0.1% w/w for critical impurities (e.g., 4-hydroxy-2-methyl derivatives) using pharmacopeial guidelines .
- Mass spectrometry : Employ LC-MS/MS to identify low-abundance byproducts from incomplete alkylation or oxidation .
Advanced: What mechanistic insights explain the compound’s reactivity in substitution and redox reactions?
Answer:
- Electrophilic substitution : The benzo-thiadiazine core undergoes nitration or halogenation at the para position due to electron-withdrawing S=O groups activating the ring .
- Redox behavior : The 1,1-dioxide moiety resists further oxidation, but reduction with NaBH4 can yield sulfonamide intermediates, altering bioactivity .
- Methylaminomethyl group : Acts as a nucleophile in alkylation reactions, enabling functionalization for prodrug development .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Immediate flushing with water is required for eye exposure .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified hazardous channels .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced: How does the compound’s crystal packing influence its physicochemical stability?
Answer:
- Intermolecular interactions : π-π stacking (centroid separation ~3.6 Å) and C–H⋯O/S hydrogen bonds stabilize the lattice, reducing solubility in nonpolar solvents .
- Hydration effects : Monohydrate forms (e.g., methyl 3-hydroxy-4-oxo derivatives) exhibit higher thermal stability (mp >200°C) compared to anhydrous forms .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable polymorphs for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
